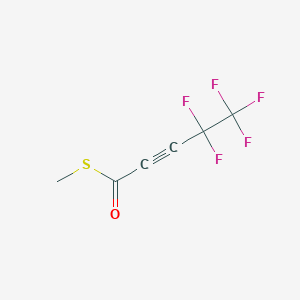
S-Methyl 4,4,5,5,5-pentafluoropent-2-ynethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl 4,4,5,5,5-pentafluoropent-2-ynethioate: is an organosulfur compound characterized by the presence of a pentafluoropent-2-yne group attached to a thioate moiety. This compound is notable for its unique structural features, which include multiple fluorine atoms and a triple bond, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl 4,4,5,5,5-pentafluoropent-2-ynethioate typically involves the reaction of a pentafluoropent-2-yne derivative with a thiol compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: S-Methyl 4,4,5,5,5-pentafluoropent-2-ynethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioate group to a thiol or sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Methyl 4,4,5,5,5-pentafluoropent-2-ynethioate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs with fluorinated moieties.
Mechanism of Action
The mechanism by which S-Methyl 4,4,5,5,5-pentafluoropent-2-ynethioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins, leading to inhibition or modulation of enzyme activity. The triple bond in the pent-2-yne group also contributes to its reactivity and binding affinity .
Comparison with Similar Compounds
4,4,5,5,5-Pentafluoropent-2-yne: Shares the pentafluoropent-2-yne moiety but lacks the thioate group.
S-Methyl 4,4,5,5,5-pentafluoropent-2-ynesulfonate: Similar structure but with a sulfonate group instead of a thioate group.
Uniqueness: S-Methyl 4,4,5,5,5-pentafluoropent-2-ynethioate is unique due to the combination of a highly electronegative fluorinated group and a reactive thioate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
111835-75-7 |
|---|---|
Molecular Formula |
C6H3F5OS |
Molecular Weight |
218.15 g/mol |
IUPAC Name |
S-methyl 4,4,5,5,5-pentafluoropent-2-ynethioate |
InChI |
InChI=1S/C6H3F5OS/c1-13-4(12)2-3-5(7,8)6(9,10)11/h1H3 |
InChI Key |
XABFZCUVZJPBGX-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=O)C#CC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















